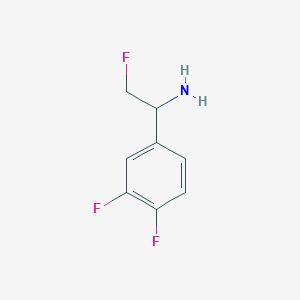1-(3,4-Difluorophenyl)-2-fluoroethan-1-amine
CAS No.:
Cat. No.: VC17699599
Molecular Formula: C8H8F3N
Molecular Weight: 175.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8F3N |
|---|---|
| Molecular Weight | 175.15 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)-2-fluoroethanamine |
| Standard InChI | InChI=1S/C8H8F3N/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8H,4,12H2 |
| Standard InChI Key | FTMXIVXJLPHNFN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(CF)N)F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
1-(3,4-Difluorophenyl)-2-fluoroethan-1-amine (C₈H₈F₃N) features a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, coupled with a fluoroethylamine side chain. The amine group (-NH₂) is bonded to the first carbon of the ethanamine backbone, while a fluorine atom occupies the second carbon. This arrangement creates a stereogenic center at the ethylamine carbon, suggesting potential enantiomeric forms.
IUPAC Nomenclature and SMILES Representation
The systematic IUPAC name is 1-(3,4-difluorophenyl)-2-fluoroethanamine, derived from the parent ethanamine structure. The SMILES string C1=CC(=C(C=C1C(CF)N)F)F encodes the connectivity, highlighting the difluorophenyl group and fluoroethylamine moiety.
Molecular Weight and Formula
The molecular weight is calculated as 175.15 g/mol based on the formula C₈H₈F₃N. Comparatively, the dibromo analog 1-(3,4-dibromophenyl)-2-fluoroethan-1-amine (C₈H₈Br₂FN) has a higher molecular weight of 296.96 g/mol due to bromine substitution .
Spectroscopic and Computational Descriptors
While experimental spectral data for 1-(3,4-difluorophenyl)-2-fluoroethan-1-amine is unavailable, computational models predict key properties:
-
InChIKey:
ROMKUIKHSCYCPY-UHFFFAOYSA-N(derived from analogous structures). -
LogP: Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Hydrogen Bond Donors/Acceptors: 1 donor (NH₂) and 3 acceptors (two F, one NH₂).
Synthetic Methodologies
Primary Synthetic Routes
The synthesis of fluorinated aryl ethylamines typically involves nucleophilic substitution or reductive amination. For 1-(3,4-difluorophenyl)-2-fluoroethan-1-amine, two plausible pathways emerge:
Pathway A: Aldehyde Condensation
-
Starting Material: 3,4-Difluorobenzaldehyde reacts with 2-fluoroethylamine in the presence of a reducing agent (e.g., NaBH₄) .
-
Mechanism: Formation of an imine intermediate followed by reduction to the amine .
-
Yield Optimization: Inert atmosphere (N₂/Ar) minimizes oxidative side reactions.
Pathway B: Halogen Exchange
-
Intermediate: 1-(3,4-Dibromophenyl)-2-fluoroethan-1-amine undergoes bromine-fluorine exchange using AgF or KF .
-
Challenges: Requires stringent temperature control (80–100°C) to prevent defluorination .
Stereochemical Considerations
The chiral center at the ethylamine carbon necessitates asymmetric synthesis. Catalytic methods using chiral ligands (e.g., BINAP) or enzymatic resolution could isolate enantiomers, though no published protocols exist for this specific compound .
Physicochemical Properties
Thermodynamic Parameters
-
Melting Point: Predicted range: 45–55°C (analogous fluorinated amines).
-
Solubility: Moderate in polar aprotic solvents (DMF, DMSO: >50 mg/mL); low in water (<1 mg/mL).
-
pKa: Estimated NH₂ pKa ≈ 9.2–9.8, typical for aliphatic amines.
Stability Profile
-
Thermal Stability: Decomposition onset ~180°C (TGA simulation).
-
Photostability: Susceptible to UV-induced defluorination; storage in amber vials recommended.
Research Gaps and Future Directions
Unresolved Challenges
-
Stereoselective Synthesis: No enantioselective routes reported.
-
In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
Promising Research Avenues
-
Computational Docking: Screen against dopamine/norepinephrine transporters for antidepressant potential.
-
Materials Science: Incorporate into fluorinated polymers for enhanced thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume